molecular formula C20H23BrN6O B6594577 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-40-8

6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6594577
CAS RN: 1232030-40-8
M. Wt: 443.3 g/mol
InChI Key: OHWBHQSNFBTBIT-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H23BrN6O and its molecular weight is 443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

The compound is involved in the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, which have been identified as potential anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies of these compounds have shown promising results in cytotoxicity assays against cancer cell lines such as HCT-116 and MCF-7, as well as in 5-lipoxygenase inhibition activities, which is a pivotal enzyme in the inflammatory process (Rahmouni et al., 2016).

Antibacterial Activity

A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of these derivatives in developing new antibacterial agents (Bheemanapalli et al., 2008).

Antimicrobial and Antiviral Applications

The compound has also been used in the synthesis of new heterocyclic systems, which have been evaluated for their antimicrobial activities. Some of these systems have shown promising results against various microbial strains, indicating potential use in antimicrobial therapy. Additionally, derivatives of this compound have been investigated for antiviral activities, particularly against herpes simplex virus, showcasing their potential as antiviral agents (Nasr & Gineinah, 2002).

Enzyme Inhibition for Therapeutic Applications

Research has demonstrated the effectiveness of derivatives of this compound in inhibiting enzymes like 15-lipoxygenase, which plays a significant role in the pathogenesis of various inflammatory and allergic conditions. This inhibition suggests potential therapeutic applications in treating diseases related to enzyme dysregulation (Asghari et al., 2016).

properties

IUPAC Name

6-bromo-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6O/c1-3-27-18-14(12-17(21)19(27)28)13-22-20(24-18)23-15-4-6-16(7-5-15)26-10-8-25(2)9-11-26/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWBHQSNFBTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)Br)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120617
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one

CAS RN

1232030-40-8
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232030-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-8-ethyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one (4, 600 mg, 1.90 mmol) and 4-(4-methylpiperazino)aniline (363 mg, 1.90 mmol) were stirred at 120° C. for 3 h. The reaction mixture was purified by column chromatography using dichloromethane:methanol (100:3→100:5) to give the title compound (340 mg, 0.77 mmol, 40%) as a yellow solid. ESMS m/z 443 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 8.47 (s, 1H) 7.92 (s, 1H) 7.51 (d, J=8.8 Hz, 2H) 7.24 (br. s., 1H) 6.96 (d, J=8.8 Hz, 2H) 4.48 (q, J=7.0 Hz, 2H) 3.13-3.29 (m, 4H) 2.53-2.64 (m, 4H) 2.36 (s, 3H) 1.35 (t, J=7.0 Hz, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step One
Yield
40%

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